molecular formula C9H10N2OS B3317562 3-Amino-2,3-dihydro-1,5-benzothiazepin-4(5H)-one CAS No. 96346-81-5

3-Amino-2,3-dihydro-1,5-benzothiazepin-4(5H)-one

Katalognummer B3317562
CAS-Nummer: 96346-81-5
Molekulargewicht: 194.26 g/mol
InChI-Schlüssel: CVTKHBONQJBXKR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Amino-2,3-dihydro-1,5-benzothiazepin-4(5H)-one, also known as benzothiazepine, is a heterocyclic compound that has been widely studied for its potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a benzene ring fused with a thiazepine ring and an amino group attached to the benzene ring. In

Wirkmechanismus

The mechanism of action of 3-Amino-2,3-dihydro-1,5-3-Amino-2,3-dihydro-1,5-benzothiazepin-4(5H)-onein-4(5H)-one is primarily related to its ability to modulate calcium channels. Benzothiazepines have been shown to block L-type calcium channels, which are involved in the regulation of cardiac muscle contraction and neurotransmitter release. Additionally, 3-Amino-2,3-dihydro-1,5-benzothiazepin-4(5H)-oneines have been shown to modulate other types of calcium channels, including T-type and N-type calcium channels, which are involved in various physiological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-Amino-2,3-dihydro-1,5-3-Amino-2,3-dihydro-1,5-benzothiazepin-4(5H)-onein-4(5H)-one are diverse and depend on the specific application of the compound. In general, 3-Amino-2,3-dihydro-1,5-benzothiazepin-4(5H)-oneines have been shown to modulate calcium signaling, which can affect various physiological processes, including muscle contraction, neurotransmitter release, and gene expression. Additionally, 3-Amino-2,3-dihydro-1,5-benzothiazepin-4(5H)-oneines have been shown to exhibit antioxidant and anti-inflammatory properties, which may be useful in the treatment of various diseases, including cancer and neurodegenerative disorders.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 3-Amino-2,3-dihydro-1,5-3-Amino-2,3-dihydro-1,5-benzothiazepin-4(5H)-onein-4(5H)-one in lab experiments include its high purity, stability, and availability. Additionally, the compound has been extensively studied, and its properties and effects are well-characterized. However, one of the main limitations of using 3-Amino-2,3-dihydro-1,5-benzothiazepin-4(5H)-oneines in lab experiments is their potential toxicity, which can vary depending on the specific derivative and the dose used.

Zukünftige Richtungen

There are many potential future directions for the study of 3-Amino-2,3-dihydro-1,5-3-Amino-2,3-dihydro-1,5-benzothiazepin-4(5H)-onein-4(5H)-one. One promising area of research is the development of new 3-Amino-2,3-dihydro-1,5-benzothiazepin-4(5H)-oneine derivatives with improved pharmacological properties, including increased potency and selectivity. Additionally, the potential neuroprotective effects of 3-Amino-2,3-dihydro-1,5-benzothiazepin-4(5H)-oneines warrant further investigation, particularly in the context of neurodegenerative diseases. Finally, the use of 3-Amino-2,3-dihydro-1,5-benzothiazepin-4(5H)-oneines as potential anticancer agents is an area of research that is ripe for further exploration, particularly in the development of combination therapies that target multiple pathways involved in cancer growth and progression.
In conclusion, 3-Amino-2,3-dihydro-1,5-3-Amino-2,3-dihydro-1,5-benzothiazepin-4(5H)-onein-4(5H)-one is a heterocyclic compound that has been extensively studied for its potential applications in various fields of scientific research. The compound has been shown to exhibit diverse biochemical and physiological effects, primarily related to its ability to modulate calcium channels. While there are limitations to using 3-Amino-2,3-dihydro-1,5-benzothiazepin-4(5H)-oneines in lab experiments, the potential benefits of studying these compounds are numerous, and future research in this area is likely to yield significant insights into the development of new drugs and therapies for a variety of diseases.

Wissenschaftliche Forschungsanwendungen

3-Amino-2,3-dihydro-1,5-3-Amino-2,3-dihydro-1,5-benzothiazepin-4(5H)-onein-4(5H)-one has been studied extensively for its potential applications in various fields of scientific research. One of the most promising areas of research is the development of new drugs for the treatment of various diseases, including cancer, cardiovascular diseases, and neurological disorders. Benzothiazepine derivatives have been shown to exhibit anticancer activity by inhibiting the growth of cancer cells and inducing apoptosis. Additionally, 3-Amino-2,3-dihydro-1,5-benzothiazepin-4(5H)-oneines have been investigated as potential therapeutic agents for the treatment of cardiovascular diseases, such as hypertension and arrhythmia, due to their ability to modulate calcium channels. Furthermore, 3-Amino-2,3-dihydro-1,5-benzothiazepin-4(5H)-oneines have been studied for their potential neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases.

Eigenschaften

IUPAC Name

3-amino-3,5-dihydro-2H-1,5-benzothiazepin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2OS/c10-6-5-13-8-4-2-1-3-7(8)11-9(6)12/h1-4,6H,5,10H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVTKHBONQJBXKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)NC2=CC=CC=C2S1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-2,3-dihydro-1,5-benzothiazepin-4(5H)-one

Synthesis routes and methods I

Procedure details

1.0 g of 3-benzyloxycarbonylamino-2,3-dihydro-1,5-benzothiazepin-4(5H)-one was dissolved in 20 ml of methanol and then hydrogenated at atmospheric pressure in the presence of 50 mg of 5% palladium-carbon. Thus, there was obtained the desired compound, or 3-amino-2,3-dihydro-1,5-benzothiazepin-4(5H)-one.
Name
3-benzyloxycarbonylamino-2,3-dihydro-1,5-benzothiazepin-4(5H)-one
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
palladium-carbon
Quantity
50 mg
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

14 ml of a 25% solution of hydrogen bromide in acetic acid was added to 3.0 g of 3-benzyloxycarbonylamino-2,3-dihydro-1,5-benzothiazepin-4(5H)-one and the resulting mixture was stirred at room temperature for an hour. After the addition of ether, the precipitated crystals were separated by filtration to obtain 2.45 g of the hydrobroxide of the desired compound, or 3-amino-2,3-dihydro-1,5-benzothiazepin-4(5H)-one. Its melting point was 290° C. or above.
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3-benzyloxycarbonylamino-2,3-dihydro-1,5-benzothiazepin-4(5H)-one
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-2,3-dihydro-1,5-benzothiazepin-4(5H)-one
Reactant of Route 2
3-Amino-2,3-dihydro-1,5-benzothiazepin-4(5H)-one
Reactant of Route 3
3-Amino-2,3-dihydro-1,5-benzothiazepin-4(5H)-one
Reactant of Route 4
3-Amino-2,3-dihydro-1,5-benzothiazepin-4(5H)-one
Reactant of Route 5
3-Amino-2,3-dihydro-1,5-benzothiazepin-4(5H)-one
Reactant of Route 6
3-Amino-2,3-dihydro-1,5-benzothiazepin-4(5H)-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.